molecular formula C14H9NO2 B085984 2-Aminoanthraquinone CAS No. 117-79-3

2-Aminoanthraquinone

Cat. No. B085984
Key on ui cas rn: 117-79-3
M. Wt: 223.23 g/mol
InChI Key: XOGPDSATLSAZEK-UHFFFAOYSA-N
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Patent
US04046785

Procedure details

2.5 g (0.01 mole) of 2-nitroanthraquinone (purity above 99%) containing about 10% of particles having a particle diameter of more than 100 microns was placed in a 200 ml. electromagnetically stirred autoclave together with 25 g of small glass balls each with a diameter of 1 mm, 75 g of water and 0.025 g of 5% palladium-carbon. The inside of the autoclave was purged with hydrogen, and then, the 2-nitroanthraquinone was hydrogenated with stirring at a temperature of 100° C. and a pressure of 2 to 6 Kg/cm2.G. The reaction proceeded smoothly, and stopped in 4 hours with the absorption of a theoretical amount of hydrogen. The reaction mixture was filtered, and the 22 g of conc. sulfuric acid was added to the filtrate mass to dissolve the reaction product. Then, the catalyst and the small glass balls were separated by filtration. The filtrate was diluted with water. The precipitated crystals were collected by filtration to afford 2.2 g of 2-aminoanthraquinone. The purity of the product was 99%, and its yield was almost quantitative.
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
small glass
Quantity
25 g
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
0.025 g
Type
catalyst
Reaction Step Three
Name
Quantity
75 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:17]=[CH:16][C:15]2[C:14](=[O:18])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:19])[C:6]=2[CH:5]=1)([O-])=O>[C].[Pd].O>[NH2:1][C:4]1[CH:17]=[CH:16][C:15]2[C:14](=[O:18])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:19])[C:6]=2[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O
Step Two
Name
small glass
Quantity
25 g
Type
reactant
Smiles
Step Three
Name
palladium-carbon
Quantity
0.025 g
Type
catalyst
Smiles
[C].[Pd]
Step Four
Name
Quantity
75 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring at a temperature of 100° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The inside of the autoclave was purged with hydrogen
CUSTOM
Type
CUSTOM
Details
stopped in 4 hours with the absorption of a theoretical amount of hydrogen
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
ADDITION
Type
ADDITION
Details
the 22 g of conc. sulfuric acid was added to the filtrate mass
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the reaction product
CUSTOM
Type
CUSTOM
Details
Then, the catalyst and the small glass balls were separated by filtration
ADDITION
Type
ADDITION
Details
The filtrate was diluted with water
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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